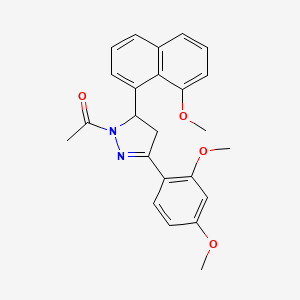
1-(3-(2,4-dimethoxyphenyl)-5-(8-methoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2,4-dimethoxyphenyl)-5-(8-methoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C24H24N2O4 and its molecular weight is 404.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-(2,4-dimethoxyphenyl)-5-(8-methoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, with the CAS number 1797883-63-6, is a complex organic compound notable for its potential biological activities. Its molecular formula is C24H24N2O4, and it has a molecular weight of 404.5 g/mol. This compound has garnered interest in medicinal chemistry due to its structural features that may confer various biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of pyrazole have been evaluated for their cytotoxic activities against various cancer cell lines, including cervix, colon, breast, glioma, neuroblastoma, and lung cancer cells.
Key Findings:
- Cytotoxicity : In vitro assays demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity with IC50 values ranging from 5.00 to 29.85 µM across different cell lines .
- Mechanism of Action : Flow cytometry analysis indicated that these compounds induce apoptosis and cell cycle arrest in cancer cells. For example, one derivative was shown to inhibit the cell cycle by 45.1% in the G0/G1 phase and 32.9% in the S phase .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Methoxy Substituents : The presence of methoxy groups on the aromatic rings enhances lipophilicity and may improve cellular uptake.
- Pyrazole Ring : The dihydro-pyrazole moiety contributes to the compound's ability to interact with biological targets involved in cell proliferation and survival pathways.
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | C6 (glioma) | 5.13 | Induces apoptosis |
| Cytotoxicity | SH-SY5Y (neuroblastoma) | 5.00 | Cell cycle arrest |
| Cytotoxicity | Various cancer types | 5.00 - 29.85 | Selective cytotoxicity |
Case Study 1: Pyrazole Derivatives in Cancer Treatment
A study investigated a series of pyrazole derivatives similar to our compound of interest for their anticancer activity against glioma cells. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 8.34 µM). This suggests that modifications leading to enhanced potency could be explored further for therapeutic applications .
Case Study 2: Structure Optimization
Research focused on optimizing the structure of pyrazole derivatives revealed that introducing electron-donating groups such as methoxy significantly improved their anticancer activity. This finding emphasizes the importance of SAR in drug design and development .
特性
IUPAC Name |
1-[5-(2,4-dimethoxyphenyl)-3-(8-methoxynaphthalen-1-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-15(27)26-21(19-9-5-7-16-8-6-10-22(29-3)24(16)19)14-20(25-26)18-12-11-17(28-2)13-23(18)30-4/h5-13,21H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCZSPJVICYOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=C(C=C(C=C2)OC)OC)C3=CC=CC4=C3C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














